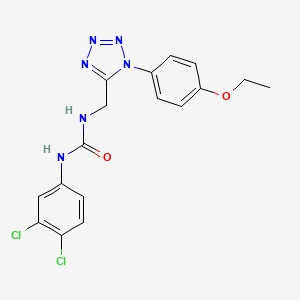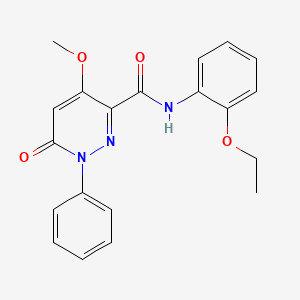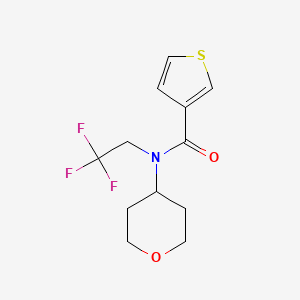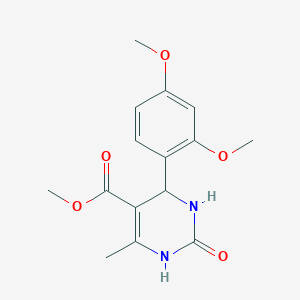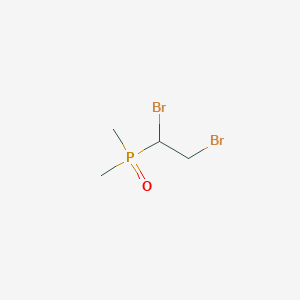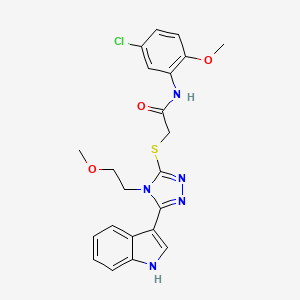![molecular formula C14H9Cl2F3O3S B3010267 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride CAS No. 882747-72-0](/img/structure/B3010267.png)
2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to a biphenyl structure, along with a sulfonoyl chloride functional group. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation of the biphenyl compound to introduce the sulfonoyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems .
科学研究应用
2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride involves its interaction with specific molecular targets. The sulfonoyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Chlorobenzotrifluoride: Shares the trifluoromethyl and chloro groups but lacks the biphenyl and sulfonoyl chloride functionalities.
4-Chlorobenzotrifluoride: Similar to 2-Chlorobenzotrifluoride but with the chloro group in a different position.
Uniqueness
The uniqueness of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the sulfonoyl chloride group, in particular, allows for unique interactions with nucleophiles, making it a valuable compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O3S/c1-22-12-5-2-8(6-13(12)23(16,20)21)10-4-3-9(7-11(10)15)14(17,18)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKWSJSVINPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)
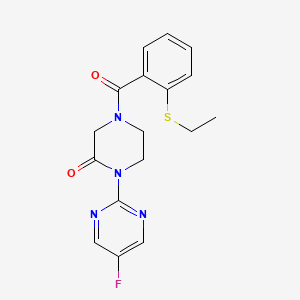
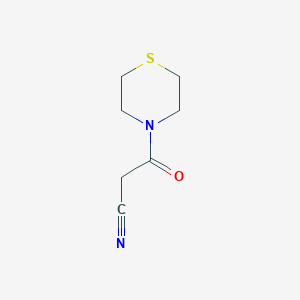
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)
![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)
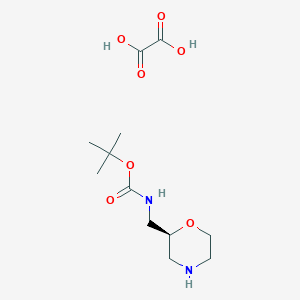
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)
